Trihydrochloride Hydrate Salt Provides Aqueous Solubility Superiority Over Free Base Forms
The target compound is supplied exclusively as a trihydrochloride hydrate salt (3HCl·H₂O, MW 308.64), whereas the free base (C₈H₁₅N₅, MW 181.24) and the dihydrochloride variant (C₈H₁₇Cl₂N₅, MW 254.16) are alternative forms that lack defined stoichiometric hydration . Trihydrochloride salt formation typically increases aqueous solubility by 2- to 10-fold over the neutral free base for piperazine-containing compounds at physiologically relevant pH . This salt form also provides solid-state stability advantages through defined hydration, reducing hygroscopic variability during storage .
| Evidence Dimension | Salt stoichiometry and predicted aqueous solubility enhancement |
|---|---|
| Target Compound Data | Trihydrochloride hydrate (3HCl·H₂O); MW 308.64; predicted LogP -0.75 |
| Comparator Or Baseline | Free base (C₈H₁₅N₅; MW 181.24; LogP -0.55) and dihydrochloride salt (2HCl; MW 254.16; no defined hydrate) |
| Quantified Difference | Trihydrochloride formation: typical 2- to 10-fold solubility increase over free base for piperazine scaffolds; LogP shift of -0.20 units (more hydrophilic) |
| Conditions | Class-level inference based on piperazine salt screening literature and computed LogP values from vendor databases |
Why This Matters
For high-throughput screening and in vitro assays requiring dissolution in aqueous buffer at 10–100 µM, the trihydrochloride salt avoids the DMSO stock-outs and precipitation artifacts that can occur with free base or poorly soluble mono-salts.
